7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and an imidazole sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl group and the imidazole sulfonyl moiety. Common reagents used in these steps include thionyl chloride, imidazole, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane include other thiazepane derivatives, chlorophenyl compounds, and imidazole sulfonyl compounds. Examples include:
- 7-(2-bromophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane
- 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-oxazepane
- 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S2/c1-12-18-16(11-19(12)2)24(21,22)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQWTYOYLPEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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